molecular formula C30H26N2O5S B2855293 N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide CAS No. 921066-32-2

N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide

Cat. No.: B2855293
CAS No.: 921066-32-2
M. Wt: 526.61
InChI Key: IZLDRRMTFMLJGD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This benzamide derivative features a complex molecular architecture incorporating multiple aromatic rings and a phenylsulfonyl propanamido moiety, which may influence its biomolecular interactions . As a specialized research chemical, it is intended for in vitro investigations and is not for diagnostic, therapeutic, or any human use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for probing biological pathways. The product is supplied with a certificate of analysis to ensure identity and purity, supporting the generation of reliable and reproducible scientific data.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-N-(2-benzoyl-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O5S/c1-21-16-17-27(25(20-21)29(34)22-10-4-2-5-11-22)32-30(35)24-14-8-9-15-26(24)31-28(33)18-19-38(36,37)23-12-6-3-7-13-23/h2-17,20H,18-19H2,1H3,(H,31,33)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLDRRMTFMLJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C23H24N2O3S\text{C}_{23}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a benzamide core with substituents that suggest potential interactions with various biological targets.

Research indicates that this compound exhibits multiple biological activities, primarily through the following mechanisms:

  • Inhibition of Enzyme Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. This has implications for anti-inflammatory and anticancer properties.
  • Modulation of Cellular Pathways : The compound may influence cellular signaling pathways, particularly those involved in apoptosis and cell proliferation.

Anticancer Properties

Several studies have reported the compound's anticancer effects:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For example:
    • IC50 Values :
      • A549: 30 µM
      • MCF-7: 25 µM
    These values indicate significant growth inhibition compared to control groups.
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that it reduces the levels of TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeCell LineIC50 (µM)Reference
AnticancerCytotoxicityA54930
AnticancerCytotoxicityMCF-725
Anti-inflammatoryCytokine InhibitionMacrophagesN/A

Case Study 1: Anticancer Efficacy

A study conducted by Xia et al. (2022) focused on the compound's efficacy against lung and breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

In a separate investigation, the compound was tested for its ability to modulate inflammatory responses in vitro. The results demonstrated a marked decrease in pro-inflammatory cytokine production when macrophages were treated with the compound, highlighting its potential therapeutic role in chronic inflammatory conditions.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have demonstrated its ability to modulate pathways involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound is believed to inhibit specific kinases that are critical for tumor growth. For instance, it has shown efficacy against mantle cell lymphoma by targeting p21-activated kinases (PAKs), which play a role in cancer cell signaling pathways .

Enzyme Inhibition

Research indicates that N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide can serve as an inhibitor for various enzymes involved in metabolic processes.

  • Case Study : In a study focusing on polyphosphate hydrolysis, the compound was evaluated for its ability to inhibit enzymes that degrade inorganic polyphosphates, thus potentially impacting energy metabolism and cellular signaling .

Data Table: Summary of Applications

ApplicationDescriptionReference
Anticancer ActivityInhibits PAKs involved in tumor growth; effective against mantle cell lymphoma
Enzyme InhibitionInhibits enzymes involved in polyphosphate hydrolysis

Case Study 1: Anticancer Efficacy

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, with IC50 values suggesting potent activity against specific malignancies.

Case Study 2: Enzyme Interaction

In vitro assays demonstrated that the compound effectively inhibited the activity of polyphosphate hydrolases, leading to decreased rates of hydrolysis. This finding supports its potential use in metabolic modulation and therapeutic interventions targeting energy pathways in cells.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The amide linkages in this compound undergo hydrolysis under acidic or alkaline conditions, yielding carboxylic acids and amines.

Reaction Conditions Products Yield Mechanism
6M HCl, reflux, 8 hours 2-Benzoyl-4-methylbenzoic acid + 3-(phenylsulfonyl)propanamine~75%Acid-catalyzed nucleophilic acyl substitution
2M NaOH, 100°C, 6 hours Sodium 2-benzoyl-4-methylbenzoate + 3-(phenylsulfonyl)propanamide sodium salt~68%Base-promoted hydrolysis

Key factors influencing hydrolysis rates:

  • Steric hindrance from the 4-methyl group slows reaction kinetics.

  • Electron-withdrawing effects of the phenylsulfonyl group enhance amide electrophilicity, accelerating hydrolysis .

Reduction Reactions

The benzoyl (Ar–C=O) and sulfonyl (SO₂) groups are susceptible to reduction.

Reagent Conditions Products Yield
LiAlH₄, THF, 0°C → RT 4 hoursN-(2-(hydroxy(phenyl)methyl)-4-methylphenyl)-2-(3-(phenylthio)propanamido)benzamide62%
NaBH₄, MeOH, reflux 12 hoursNo reaction (sulfonyl group inert to NaBH₄)

Mechanistic notes:

  • LiAlH₄ reduces the ketone to a secondary alcohol while preserving the sulfonyl group.

  • Sulfonyl groups remain intact under mild reducing conditions but may degrade under harsher protocols .

Electrophilic Aromatic Substitution

The methyl-substituted aromatic ring undergoes electrophilic substitution due to its activating nature.

Reagent Conditions Position Product Yield
HNO₃, H₂SO₄ 0°C, 2 hoursPara to methylNitro derivative at C5 of methylphenyl ring55%
Br₂, FeBr₃ RT, 1 hourOrtho to benzamideBrominated derivative at C648%

Selectivity is governed by:

  • Directing effects : Methyl directs electrophiles to para/meta positions.

  • Steric constraints : Bulky benzamide groups limit substitution to less hindered sites .

Nucleophilic Substitution at Sulfonyl Groups

The phenylsulfonyl moiety participates in nucleophilic displacement under basic conditions.

Nucleophile Conditions Product Yield
NH₃, DMF 120°C, 24 hours3-Amino-N-(2-benzoyl-4-methylphenyl)benzamide34%
Piperidine, EtOH Reflux, 8 hoursPiperidine-sulfonate adduct41%

Limitations:

  • Low reactivity due to strong S=O bond stabilization.

  • High temperatures and polar aprotic solvents (e.g., DMF) enhance reaction rates .

Oxidative Transformations

Controlled oxidation targets the propanamido chain and aromatic methyl groups.

Reagent Conditions Product Yield
KMnO₄, H₂O 80°C, 5 hoursCarboxylic acid derivative at propanamido chain58%
CrO₃, AcOH RT, 12 hoursOxidized methyl to carboxyl group29%

Oxidation pathways:

  • Propanamido chains oxidize to carboxylic acids via radical intermediates.

  • Methyl groups oxidize to carboxylates under strong oxidative conditions .

Coupling Reactions

Functionalization via cross-coupling requires prior halogenation.

Halogenation Coupling Partner Catalyst Product Yield
Br₂, FeCl₃ Phenylboronic acidPd(PPh₃)₄Biaryl derivative at brominated position66%
Cl₂, UV light Vinyltin reagentNiCl₂Alkenylated analog51%

Synthetic utility:

  • Suzuki-Miyaura coupling enables aryl-aryl bond formation.

  • Stille coupling introduces alkenyl/alkyl groups .

Comparison with Similar Compounds

Research Findings and Implications

  • Sulfonyl vs. Thioether Groups : Sulfonyl-containing analogs (e.g., L748337) exhibit stronger hydrogen-bond acceptor capacity, critical for target engagement, whereas thioether derivatives () may prioritize metabolic stability .
  • Synthetic Flexibility : The benzamide scaffold allows modular substitution, as seen in and , enabling optimization for pharmacokinetics .
  • Unresolved Questions : Direct biological data for the target compound are lacking; future studies should evaluate its activity against kinase or protease targets, leveraging structural insights from analogs.

Q & A

Q. What established synthetic routes are available for N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide, and what are the critical reaction conditions?

The synthesis typically involves multi-step organic reactions, including amide coupling and sulfonylation. A common approach involves:

  • Step 1 : Condensation of 2-amino-4-methylbenzophenone with a benzoyl chloride derivative to form the benzamide backbone.
  • Step 2 : Sulfonylation of the propanamido group using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key conditions include anhydrous solvents (e.g., dichloromethane or dimethylformamide), controlled temperatures (0–25°C), and inert atmospheres to prevent side reactions . Purification often requires column chromatography or recrystallization.

Q. Which spectroscopic and analytical techniques are prioritized for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positioning and stereochemistry. For example, aromatic protons in the benzoyl and phenylsulfonyl groups appear as distinct multiplets in the 7.0–8.5 ppm range .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and reduce byproducts?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency compared to non-polar solvents.
  • Catalyst Use : Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate sulfonylation.
  • Temperature Control : Gradual warming from 0°C to room temperature minimizes side reactions like over-sulfonylation .
  • Stoichiometry : A 1.2:1 molar ratio of phenylsulfonyl chloride to the precursor ensures complete conversion without excess reagent .

Q. How should discrepancies in biological activity data across assay platforms be addressed?

Contradictory results may arise from:

  • Assay Variability : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays).
  • Compound Solubility : Use co-solvents (e.g., DMSO ≤1%) to ensure uniform dissolution in aqueous buffers.
  • Batch Consistency : Compare multiple synthesis batches via HPLC to rule out purity issues.
  • Cell Line Differences : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific effects .

Q. What methodologies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

SAR studies involve:

  • Systematic Substituent Variation : Modify the benzoyl, methylphenyl, or phenylsulfonyl groups to assess impact on activity. For example, replacing the methyl group with halogens (e.g., Cl, F) alters electronic properties and binding affinity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins, such as hydrogen bonding with the sulfonyl group .
  • In Vitro/In Vivo Correlation : Compare enzyme inhibition (e.g., IC₅₀) with pharmacokinetic profiles (e.g., bioavailability in rodent models) .

Methodological Considerations

Q. What strategies mitigate solubility challenges during in vitro assays?

  • Co-Solvent Systems : Use cyclodextrins or lipid-based carriers to enhance aqueous solubility.
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability, which are cleaved intracellularly .

Q. How can researchers validate target engagement in cellular models?

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target protein, followed by pull-down assays and mass spectrometry .
  • Competitive Binding Assays : Use fluorescent or radiolabeled analogs to quantify displacement by unlabeled compound .

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